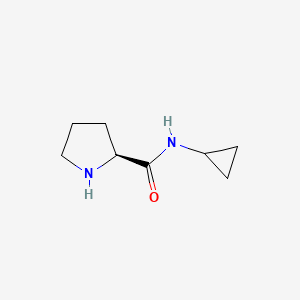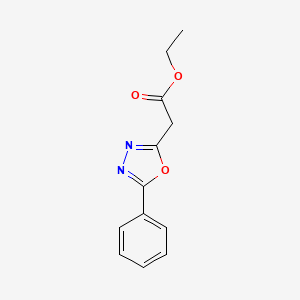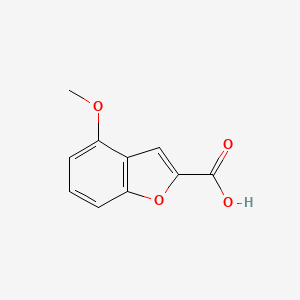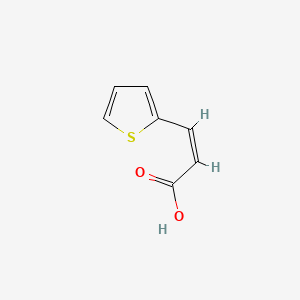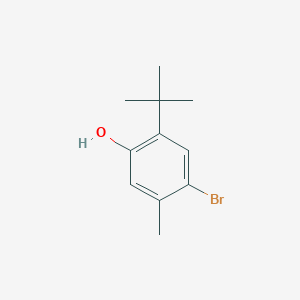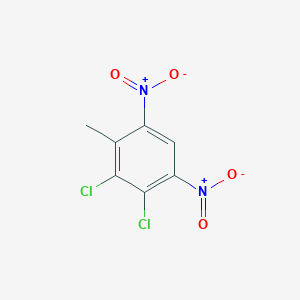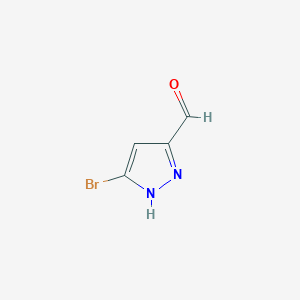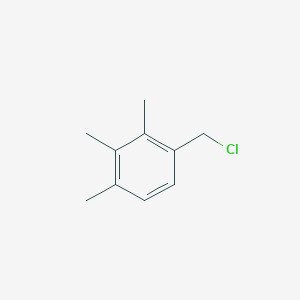
3-Bromo-1-methoxynaphthalene
Overview
Description
3-Bromo-1-methoxynaphthalene , also known as 1-Bromo-4-methoxynaphthalene , is a chemical compound with the molecular formula C₁₁H₉BrO . It appears as a colorless to brown clear liquid and has a molecular weight of 237.10 g/mol . This compound is commonly used in organic synthesis and exhibits interesting reactivity due to its bromine substituent .
Synthesis Analysis
The synthesis of 3-Bromo-1-methoxynaphthalene involves the bromination of 1-methoxynaphthalene. Various methods can be employed, including electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs at the C4 position of the naphthalene ring, resulting in the formation of the desired product .
Chemical Reactions Analysis
- Suzuki–Miyaura Coupling : 3-Bromo-1-methoxynaphthalene can participate in Suzuki–Miyaura cross-coupling reactions. By reacting with aryl or vinyl boronic acids, it forms new carbon–carbon bonds, allowing the introduction of various functional groups .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Intermediates
3-Bromo-1-methoxynaphthalene and related compounds have various applications in the synthesis of organic compounds. For instance, 2-Bromo-6-methoxynaphthalene is a key intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. This intermediate has been synthesized using different reagents, with a focus on environmentally benign substitutes due to concerns over toxicity and environmental impact (Xu & He, 2010).
Analytical Chemistry
In analytical chemistry, derivatives of 3-Bromo-1-methoxynaphthalene have been used as fluorescent labeling reagents for high-performance liquid chromatographic (HPLC) analysis. For example, 2-Bromoacetyl-6-methoxynaphthalene has been utilized for the determination of bile acids in pharmaceutical formulations and human bile samples (Cavrini et al., 1993).
Safety and Hazards
properties
IUPAC Name |
3-bromo-1-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXKRCHTNMTFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methoxynaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



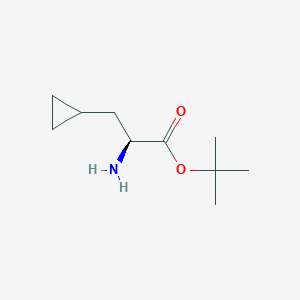

![5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene](/img/structure/B3180950.png)
